molecular formula C15H13NO5 B1417616 5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester CAS No. 354790-87-7

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

Cat. No.: B1417616
CAS No.: 354790-87-7
M. Wt: 287.27 g/mol
InChI Key: IBNJQHHCDWMJFO-YRNVUSSQSA-N
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Description

This compound (CAS: 354790-87-7, molecular formula: C₁₅H₁₃NO₅) is a pyrrolin-4-one derivative featuring a 4-carboxybenzylidene substituent and a methyl ester group at position 3 . It is classified as an irritant (GHS hazard code Xi) and is utilized in synthetic chemistry and pharmacological research .

Properties

IUPAC Name

4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNJQHHCDWMJFO-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester (CAS No. 354790-87-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H13NO5
  • Molecular Weight : 287.27 g/mol
  • IUPAC Name : 4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its effects on cell proliferation, apoptosis, and potential mechanisms of action.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell death in resistant cancer cells when used in combination with other therapeutic agents, such as imatinib.

Table 1: Summary of Antiproliferative Effects

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)10.4Induction of apoptosis
MCF7 (Breast Cancer)8.5Cell cycle arrest
A549 (Lung Cancer)12.0Reactive oxygen species generation

Apoptotic Mechanisms

The compound's mechanism of inducing apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Studies have reported that treatment with this compound leads to an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting programmed cell death.

Case Studies

  • Study on Chronic Myelogenous Leukemia (CML) Cells :
    • Objective : To evaluate the sensitization of CML cells to imatinib.
    • Findings : The methyl ester derivative significantly increased the rate of cell death when combined with imatinib, achieving up to 80% cell death at a concentration of 10 µM .
  • Investigation on Breast Cancer Cells :
    • Objective : To assess the antiproliferative effects on MCF7 cells.
    • Findings : The compound demonstrated an IC50 value of 8.5 µM, indicating potent antiproliferative activity through cell cycle arrest mechanisms .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation reaction between appropriate aldehydes and pyrrole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Structure : Shares the pyrrolin-4-one core but replaces the benzylidene and ester groups with a phenylamide moiety.
  • Synthesis : Achieved via a chromatography-free protocol, offering practical advantages for scale-up .
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • Structure : Features a nitrobenzylidene substituent and a carbonitrile group.
  • Reactivity: The electron-withdrawing nitro and cyano groups increase electrophilicity, making this compound more reactive in nucleophilic additions or cycloadditions .
Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Structure: Larger molecular formula (C₂₅H₂₇NO₄) with a 4-isopropylbenzylidene group and ethyl ester.
  • Stereochemistry : The Z-configuration of the benzylidene group influences molecular packing, as evidenced by crystallographic studies using SHELX .
Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Structure : Incorporates a bromine atom and pyridinylmethyl group.
  • Electronic Effects : Bromine increases molecular weight and polarizability, which may enhance binding affinity in halogen-bonding interactions .
  • Solubility : The pyridinyl group introduces basicity, improving solubility in acidic media compared to the carboxybenzylidene derivative .

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula Key Substituents Solubility Trends Reactivity/Applications
Target Compound (CAS 354790-87-7) C₁₅H₁₃NO₅ 4-Carboxybenzylidene, methyl ester Moderate lipophilicity Synthetic intermediate, potential bioactivity
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide C₁₃H₁₂N₂O₂ Phenylamide High polarity Chromatography-free synthesis
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile C₁₃H₉N₃O₃ Nitrobenzylidene, carbonitrile Low polarity Bioactive intermediate
Ethyl (4Z)-4-(4-isopropylbenzylidene)-... (C₂₅H₂₇NO₄) C₂₅H₂₇NO₄ Isopropylbenzylidene, ethyl ester High lipophilicity Crystallographic studies (Z-configuration)
Methyl 4-(4-bromobenzylidene)-... (C₂₀H₁₇BrN₂O₃) C₂₀H₁₇BrN₂O₃ Bromobenzylidene, pyridinylmethyl Acid-soluble Halogen-bonding applications

Preparation Methods

Formation of the Pyrrole Core

  • Starting Materials : The synthesis often begins with simple precursors such as succinic anhydride or similar compounds that can be converted into pyrrole derivatives.

  • Reaction Conditions : The formation of the pyrrole ring may involve condensation reactions under acidic or basic conditions, depending on the starting materials.

Introduction of the Benzylidene Group

  • Knoevenagel Condensation : This step typically involves a Knoevenagel condensation reaction between the pyrrole core and 4-carboxybenzaldehyde. The reaction is often catalyzed by a base such as piperidine or pyridine.

  • Solvents and Conditions : The reaction is typically carried out in a solvent like ethanol or methanol at reflux conditions.

Esterification

  • Esterification Reagents : The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Conditions : The esterification is usually performed under reflux conditions to ensure complete conversion.

Key Reagents and Conditions

Step Reagents Conditions
Pyrrole Core Formation Succinic anhydride, ammonia, or similar precursors Acidic or basic conditions, depending on the method
Benzylidene Introduction 4-Carboxybenzaldehyde, piperidine/pyridine Ethanol or methanol, reflux
Esterification Methanol, H₂SO₄ or HCl Reflux conditions

Challenges and Considerations

  • Purity and Yield : Maintaining high purity and yield requires careful control of reaction conditions and reagent quality.
  • Side Reactions : Potential side reactions, such as unwanted condensations or hydrolysis, must be minimized through optimized conditions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving condensation of substituted benzaldehyde derivatives with pyrrole precursors. For example, analogous structures (e.g., ethyl esters with benzylidene substituents) are synthesized by reacting acid chlorides or anhydrides with amino-substituted pyrroles under reflux conditions in polar aprotic solvents like DMF . Key intermediates include 5-amino-pyrrole derivatives and substituted benzaldehyde precursors. Reaction optimization often involves controlling temperature, solvent polarity, and stoichiometry to minimize side products .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretching frequencies, critical for confirming ester and carboxybenzylidene functional groups.
  • ¹H/¹³C NMR resolves stereochemistry (e.g., Z/E isomerism of the benzylidene group) and confirms methyl ester substitution patterns. For example, methyl protons typically appear as singlets at δ 3.6–3.8 ppm .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • X-ray crystallography (where feasible) provides definitive structural confirmation, as demonstrated for related pyrrole-carboxylate derivatives .

Q. How is the purity of this compound assessed, and what are common impurities?

Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection) and TLC (silica gel plates, eluted with ethyl acetate/hexane mixtures). Common impurities include unreacted starting materials (e.g., benzaldehyde derivatives) and byproducts from incomplete esterification or oxidation. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomerism) influence the compound’s reactivity and biological activity?

The benzylidene double bond’s configuration (Z/E) significantly impacts molecular planarity and intermolecular interactions. For example, Z-isomers may exhibit enhanced π-π stacking with aromatic residues in enzyme binding pockets, as seen in structurally related anti-inflammatory pyrrole derivatives . Computational docking studies (e.g., using AutoDock Vina) combined with NOESY NMR can correlate stereochemistry with activity .

Q. What computational strategies can optimize the synthesis and predict reaction pathways?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways. The ICReDD methodology integrates these calculations with machine learning to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . For example, solvent polarity effects on keto-enol tautomerism in pyrrole intermediates can be simulated to guide experimental design .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?

Discrepancies often arise from differences in isomer ratios, solvent residues, or assay conditions. Strategies include:

  • Isomer separation : Use chiral HPLC or crystallization to isolate Z/E forms.
  • Dosage standardization : Pre-treat compounds with activated charcoal to remove trace solvents.
  • Assay validation : Compare results across multiple models (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling up often leads to kinetic vs. thermodynamic control issues, favoring undesired isomers. Solutions include:

  • Flow chemistry : Enhances heat/mass transfer for consistent Z/E ratios.
  • Microwave-assisted synthesis : Accelerates reactions to minimize side pathways.
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time feedback .

Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Stability studies involve:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • pH-solubility profiling : Identifies optimal storage conditions (e.g., lyophilization for hygroscopic esters) .

Q. What role does the methyl ester group play in modulating bioavailability?

The ester group enhances lipophilicity, improving membrane permeability. However, in vitro hydrolysis (e.g., using esterase enzymes) can convert it to the carboxylic acid, altering activity. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models quantify this effect .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
Reactant of Route 2
5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

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